{Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride
Description
Properties
IUPAC Name |
2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c8-13(9,10)4-6-1-5-2-11-3-7(5)12-6/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGDWDXNVSASHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2OC1CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of {Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride involves the reaction of a (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl derivative with a suitable reagent in the presence of solvents such as tetrahydrofuran . The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: For industrial production, the preparation method can be scaled up to produce key intermediates of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, which is a crucial step in the synthesis of this compound . This method is economical and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: {Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride undergoes various chemical reactions, including substitution reactions, where the methanesulfonyl chloride group can be replaced by other functional groups . It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Common reagents used in reactions with this compound include thionyl chloride, sulfuryl chloride, and phosgene . These reactions often require specific conditions such as controlled temperatures and the presence of catalysts to proceed efficiently.
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds related to hexahydrofuro[2,3-c]furan-2-ylmethanesulfonyl chloride exhibit promising anticancer properties. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Studies have shown that these derivatives can induce apoptosis and inhibit cell proliferation effectively, making them candidates for further drug development.
Antimicrobial Properties : The compound has demonstrated antibacterial activity against pathogens such as E. coli and S. aureus. Its derivatives have been tested for their minimum inhibitory concentration (MIC) values, indicating their potential use in treating bacterial infections.
Organic Synthesis
Reagent in Chemical Reactions : Hexahydrofuro[2,3-c]furan-2-ylmethanesulfonyl chloride serves as a versatile reagent in organic synthesis. It is employed in the preparation of sulfonamides and other functionalized compounds through nucleophilic substitution reactions. This ability to introduce sulfonyl groups into organic molecules is crucial for synthesizing biologically active compounds.
Case Study: Anticancer Activity
A study evaluating the anticancer activity of hexahydrofuro[2,3-c]furan-2-ylmethanesulfonyl chloride derivatives showed significant results against HepG2 cells:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4a | HepG2 | 35.01 |
| 4b | HepG2 | 37.31 |
| 4c | HepG2 | 39.22 |
| Doxorubicin | HepG2 | 0.62 |
These results indicate that the derivatives of hexahydrofuro[2,3-c]furan-2-ylmethanesulfonyl chloride possess significant anticancer potential compared to established treatments like doxorubicin.
Case Study: Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed using the well diffusion method:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| 4b | E. coli | 10.5 | 280 |
| 4a | S. aureus | 13 | 265 |
| 4c | B. cereus | 16 | 230 |
These findings suggest that this compound and its derivatives could serve as potential candidates for drug development targeting bacterial infections.
Mechanism of Action
The mechanism of action of {Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis . The exact molecular targets and pathways involved can vary depending on the specific application and the type of organism being studied.
Comparison with Similar Compounds
Comparison with Methanesulfonyl Chloride (CH₃SO₂Cl)
Structural Differences :
Physical and Chemical Properties :
Comparison with Aromatic Sulfonamide Derivatives
describes sulfonamide derivatives (e.g., 4p, 4q) synthesized from substituted benzenesulfonyl chlorides. These compounds lack the bicyclic ether structure but share sulfonamide functionalization.
Key Differences :
Reactivity :
- Sulfonyl chlorides (e.g., methanesulfonyl chloride) are more reactive than sulfonamides due to the chloride leaving group. The target compound’s reactivity may lie between these two classes.
- Aromatic sulfonamides in exhibit moderate yields (50–76%), suggesting stability under synthesis conditions .
The hexahydrofurofuran moiety in the target compound could enhance solubility or target specificity in drug design.
Comparison with (1-Cyanocyclobutyl)methanesulfonyl Chloride
highlights commercial derivatives like (1-cyanocyclobutyl)methanesulfonyl chloride. These analogs demonstrate how substituents alter applications:
- Cyclobutyl groups may improve metabolic stability in pharmaceuticals.
Research Findings and Data
Biological Activity
{Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride is a sulfonyl chloride derivative of hexahydrofurofuran, a compound with potential biological activities. This article reviews its biological activity, including antibacterial, antiviral, and anti-cancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is (hexahydrofuro[3,4-b]furan-2-yl)methanesulfonyl chloride. Its molecular formula is , and it features a furofuran ring structure which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of furan compounds, including those related to this compound, exhibit significant biological activities:
- Antibacterial Activity : Furan derivatives have been shown to inhibit the growth of various bacterial strains.
- Antiviral Activity : Some studies suggest potential efficacy against viral infections.
- Anticancer Activity : Certain furan compounds have demonstrated cytotoxic effects against cancer cell lines.
Antibacterial Activity
Furan derivatives have been reported to possess notable antibacterial properties. For instance, a study on 3-aryl-3(furan-2-yl) propanoic acid derivatives showed effective inhibition against Escherichia coli with a minimum inhibitory concentration (MIC) of 64 µg/mL .
Table 1: Antibacterial Activity of Furan Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3-Aryl-3(furan-2-yl) propanoic acid | E. coli | 64 |
| Novel ARY furan derivative | Staphylococcus aureus | 32 |
| Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes | 50 |
Antiviral Activity
Research into the antiviral properties of furan derivatives has indicated potential as inhibitors for viruses like HIV. A series of novel inhibitors based on furan structures demonstrated promising antiviral activities with IC50 values in the low micromolar range .
Table 2: Antiviral Efficacy of Furan Derivatives
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| Inhibitor A | HIV-1 | 0.48 |
| Inhibitor B | HIV-1 | 0.23 |
Anticancer Activity
Furan compounds have also been evaluated for their anticancer properties. A study found that certain furan conjugates exhibited significant cytotoxicity against HeLa cells, with an IC50 value of 0.15 ± 0.05 µg/mL . This suggests that modifications to the furan structure can enhance its efficacy against cancer cells.
Table 3: Anticancer Activity of Furan Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Furan Conjugate 1 | HeLa | 0.15 ± 0.05 |
| Furan Conjugate 2 | MCF-7 | 0.20 ± 0.10 |
Case Studies
- Study on Antibacterial Properties : A series of furan derivatives were synthesized and tested against common bacterial pathogens. The results indicated that specific substitutions on the furan ring significantly enhanced antibacterial activity.
- Antiviral Screening : In a screening for antiviral activity against SARS-CoV-2, several furan-based compounds were identified as promising candidates with low cytotoxicity and effective inhibition of viral replication .
Q & A
Q. What are the established laboratory synthesis routes for {Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride?
Methodological Answer: While direct synthesis data for this specific compound is limited, analogous sulfonyl chlorides are synthesized via:
- Thiourea/NCBSI/HCl System : Converts alkyl halides to sulfonyl chlorides in high yields (94–96%) under mild conditions .
- Amine Sulfonation : Methyl benzylamine reacts with sulfur and HCl to form sulfonyl chlorides, as seen in (4-methylphenyl)methanesulfonyl chloride synthesis .
- Methanesulfonyl Chloride Derivatives : Functionalization of methanesulfonyl chloride (e.g., reacting with alcohols or amines) may adapt to this compound .
Q. Key Optimization Parameters :
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm structure via characteristic shifts. For example:
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
- IR Spectroscopy : S=O stretches at ~1350–1150 cm⁻¹ confirm sulfonyl groups .
Data Discrepancy Note : Variations in melting points or NMR shifts may arise from impurities or solvent effects. Always cross-reference with recrystallized samples .
Q. What safety protocols are essential for handling this compound?
Methodological Answer: Based on methanesulfonyl chloride analogs:
Q. Critical Hazards :
- Corrosive to skin/eyes (H314, H318) .
- Acute toxicity via inhalation (LC₅₀: 0.053 ppm for 4-hour exposure in rats) .
Advanced Research Questions
Q. How can reaction mechanisms explain its stability and reactivity?
Methodological Answer:
- Hydrolysis : Unlike thionyl chloride, methanesulfonyl chloride derivatives hydrolyze slowly, forming SOₓ and HCl under heat .
- Sulfonylation : Reacts with amines/alcohols via nucleophilic substitution (SN2), requiring anhydrous conditions to avoid competing hydrolysis .
- Thermal Decomposition : At >100°C, releases CO, CO₂, and halogenated gases .
Mechanistic Insight : Steric hindrance from the hexahydrofurofuran group may slow hydrolysis, enhancing stability in anhydrous syntheses .
Q. How to address contradictions in reported NMR or toxicity data?
Methodological Answer:
- Purity Checks : Recrystallize samples and compare with literature (e.g., Lit. mp 116–118°C for (4-Bromophenyl)methanesulfonyl chloride ).
- Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift NMR peaks by 0.1–0.3 ppm .
- Toxicity Variability : Species-specific responses (e.g., rat vs. human LC₅₀) require cross-validation with in vitro assays .
Q. What strategies improve scalability and yield in multi-step syntheses?
Methodological Answer:
Q. Scalability Challenges :
Q. What are its environmental impacts and biodegradation pathways?
Methodological Answer:
Q. How is it applied in pharmaceutical intermediate synthesis?
Methodological Answer:
- Sulfonamide Formation : Reacts with amines to create antimicrobial or anticancer precursors .
- Protecting Groups : Temporarily shields alcohols/carboxylic acids during multi-step reactions .
Case Study : Benzisoxazole synthesis via methanesulfonyl chloride/base-mediated cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
